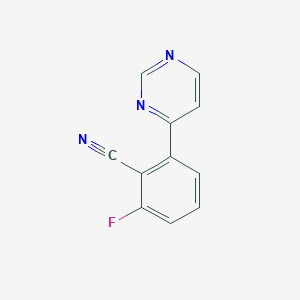
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom at the 2-position and a pyrimidin-4-yl group at the 6-position of the benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile typically involves the introduction of the fluorine atom and the pyrimidin-4-yl group onto the benzonitrile core. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzonitrile ring. This can be followed by the coupling of the pyrimidin-4-yl group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The pyrimidin-4-yl group can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce biaryl compounds .
科学研究应用
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound .
相似化合物的比较
Similar Compounds
2-Fluoro-6-(pyridin-4-yl)benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-(pyrimidin-4-yl)benzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is unique due to the presence of both the fluorine atom and the pyrimidin-4-yl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties .
属性
分子式 |
C11H6FN3 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC 名称 |
2-fluoro-6-pyrimidin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-2-8(9(10)6-13)11-4-5-14-7-15-11/h1-5,7H |
InChI 键 |
AQTQBUPFZJEKJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C#N)C2=NC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
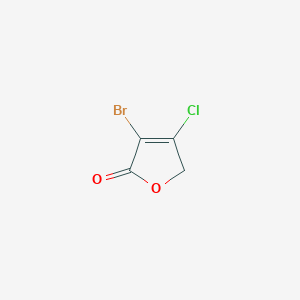

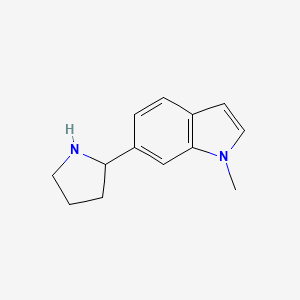

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
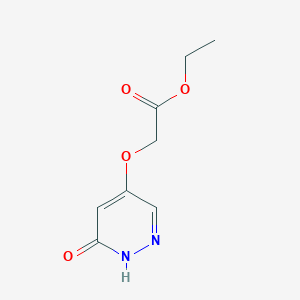
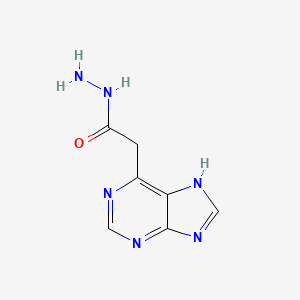
![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)
![N-{[Methoxy(dimethyl)silyl]methyl}aniline](/img/structure/B11903099.png)
